o-diethoxybenzene physical and chemical properties
o-diethoxybenzene physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of o-Diethoxybenzene
Introduction
o-Diethoxybenzene, also known as 1,2-diethoxybenzene or catechol diethyl ether, is an organic aromatic compound with the chemical formula C₁₀H₁₄O₂.[1][2] It is characterized by a benzene (B151609) ring substituted with two ethoxy groups at adjacent positions. This compound serves as a valuable intermediate in various chemical syntheses and is a subject of interest in academic research.[3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.
Physical Properties
o-Diethoxybenzene is typically a colorless to pale yellow liquid or a white to off-white crystalline solid with a sweet, aromatic odor.[1][4][5] Its physical state at room temperature can vary, with some sources describing it as a liquid and others as a low-melting solid.[1][5][6] The compound is relatively non-polar, which dictates its solubility in organic solvents and its limited solubility in water.[1]
Tabulated Physical Data
The key physical properties of o-diethoxybenzene are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2][7] |
| Molecular Weight | 166.22 g/mol | [4][7] |
| CAS Number | 2050-46-6 | [2][4][7] |
| Appearance | Colorless to pale yellow liquid; White to almost white powder to crystal | [1][5] |
| Odor | Sweet, aromatic | [1][4] |
| Boiling Point | ~231 °C (estimated) | [4] |
| Melting Point | 42.0 to 45.0 °C | [5] |
| Flash Point | ~78.82 °C (estimated) | [4] |
| Vapor Pressure | 0.0686 hPa @ 20°C; 0.1058 hPa @ 25°C (estimated) | [4] |
| XLogP3-AA | 2.4 | [4][7] |
| Kovats Retention Index | 1214 (Standard non-polar column) | [7][8] |
Chemical Properties and Reactivity
The chemical behavior of o-diethoxybenzene is largely influenced by the two electron-donating ethoxy groups on the aromatic ring. These groups activate the ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene.[1][3]
Stability and Reactivity:
-
o-Diethoxybenzene is stable under normal conditions.[9]
-
It may form peroxides, and appropriate safety precautions should be taken.[7]
-
Hazardous combustion products include carbon monoxide and carbon dioxide.[9][10]
Key Reactions:
-
Electrophilic Aromatic Substitution (EAS): The ethoxy groups are ortho-, para-directing. Given the substitution pattern of o-diethoxybenzene, incoming electrophiles will substitute at the positions ortho and para to the ethoxy groups (positions 3, 4, 5, and 6). This makes it a versatile precursor for more complex substituted aromatic compounds.[3]
-
O-Ethylation of Catechol: o-Diethoxybenzene is commonly synthesized via the O-ethylation of catechol (1,2-dihydroxybenzene).[3]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of o-diethoxybenzene.
-
Mass Spectrometry (GC-MS): The mass spectrum of o-diethoxybenzene shows characteristic fragmentation patterns. The major peaks observed under electron ionization (EI) are at m/z 110 (base peak), 166 (molecular ion), 109, 81, and 27.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a reference gas-phase IR spectrum for o-diethoxybenzene.[2]
Experimental Protocols
The synthesis of o-diethoxybenzene is a key experimental procedure for researchers working with this compound. The most common method is the Williamson ether synthesis, starting from catechol.
Protocol 1: O-Ethylation of Catechol using Diethyl Carbonate
This method provides a greener alternative to traditional alkylating agents.
Objective: To synthesize 1,2-diethoxybenzene from catechol and diethyl carbonate.[11]
Materials:
-
Catechol (1,2-benzenediol)
-
Diethyl carbonate (DEC)
-
Potassium hydroxide (B78521) supported on activated carbon (KOH/AC) catalyst[11]
Procedure:
-
In a suitable reaction vessel, combine catechol, diethyl carbonate, and the KOH/AC catalyst. A typical molar ratio of DEC to catechol is 4:1.[11]
-
The catalyst dosage is typically around 5% by weight relative to the reactants.[11]
-
Heat the reaction mixture to 200 °C with continuous stirring.[11]
-
Maintain the reaction at this temperature for approximately 3 hours.[11]
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
The product, 1,2-diethoxybenzene, can be purified from the reaction mixture by distillation or column chromatography.
Under these optimized conditions, a catechol conversion of 100% and a selectivity for 1,2-diethoxybenzene of 87.7% can be achieved.[11]
Protocol 2: Synthesis using Ethylene (B1197577) and a Catalyst
This protocol describes a method involving the direct addition of ethylene to catechol.
Objective: To synthesize o-ethoxyphenol and o-diethoxybenzene from catechol and ethylene.
Materials:
-
Catechol
-
Tetralin (solvent)
-
Cerium oxide and zinc bromide (catalysts)
-
Ethylene gas
Procedure:
-
In a 100 mL autoclave, add 22.0 g (0.2 mol) of catechol, 49 g (50 mL) of tetralin, 1.0 g of cerium oxide, and 0.1 g of zinc bromide.[12]
-
Seal the autoclave and remove most of the air.[12]
-
Heat the mixture to 240 °C while stirring.[12]
-
Introduce ethylene gas to a pressure of 1.0 MPa.[12]
-
Maintain the reaction under these conditions for 8 hours.[12]
-
Cool the autoclave to room temperature and release the unreacted ethylene.[12]
-
Recover the catalyst by filtration under reduced pressure.[12]
-
Remove the solvent by distillation under reduced pressure.[12]
-
Separate the residue by column chromatography to obtain the products.[12]
Visualizations
Synthesis Pathway of o-Diethoxybenzene
The following diagram illustrates the synthesis of o-diethoxybenzene from catechol via O-ethylation.
Caption: Synthesis of o-diethoxybenzene from catechol.
General Workflow for Electrophilic Aromatic Substitution
This diagram outlines the general steps involved in an electrophilic aromatic substitution reaction with o-diethoxybenzene.
Caption: Workflow for electrophilic aromatic substitution.
Safety and Handling
o-Diethoxybenzene is an eye irritant and may cause serious eye damage.[6][7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or under a fume hood.[9] In case of fire, use carbon dioxide or dry chemical extinguishers.[9][10]
Conclusion
o-Diethoxybenzene is a significant organic compound with well-defined physical and chemical properties. Its reactivity, particularly in electrophilic aromatic substitution, makes it a useful building block in organic synthesis. The experimental protocols provided offer reliable methods for its preparation. A thorough understanding of its properties and adherence to safety guidelines are paramount for its effective and safe use in research and development.
References
- 1. CAS 2050-46-6: 1,2-Diethoxybenzene | CymitQuimica [cymitquimica.com]
- 2. 1,2-Diethoxybenzene [webbook.nist.gov]
- 3. 1,2-Diethoxybenzene|High-Purity Research Chemical [benchchem.com]
- 4. scent.vn [scent.vn]
- 5. 1,2-Diethoxybenzene | 2050-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 1,2-Diethoxybenzene | 2050-46-6 [chemicalbook.com]
- 7. o-Diethoxybenzene | C10H14O2 | CID 74904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2-Diethoxybenzene [webbook.nist.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,2-Diethoxybenzene synthesis - chemicalbook [chemicalbook.com]
